N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles, basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-phenyl-4-(thiophen-2-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives and thiophene-based compounds.
Uniqueness
- The unique combination of a piperidine ring with a phenyl group and a thiophene ring imparts distinct chemical and biological properties to this compound .
- Compared to other similar compounds, it may exhibit enhanced bioactivity or stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-phenyl-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-14-5-2-1-3-6-14)18-10-8-13(9-11-18)15-7-4-12-20-15/h1-7,12-13H,8-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLOSWPPDWDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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